

# Spectroscopic Properties of the Fluoroformylperoxy (FO<sub>2</sub>) Radical: A Technical Guide

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## Compound of Interest

Compound Name: Fluorine dioxide

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## Introduction

The fluoroformylperoxy radical (FO<sub>2</sub>) is a highly reactive, transient species of significant interest in atmospheric chemistry and combustion processes. Its role as an intermediate in the oxidation of fluorinated compounds necessitates a thorough understanding of its fundamental properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of the FO<sub>2</sub> radical, compiling available quantitative data, detailing experimental methodologies, and illustrating key concepts through diagrams.

## Molecular Structure and Ground Electronic State

The FO<sub>2</sub> radical possesses a nonlinear, asymmetric structure with C<sub>1</sub> symmetry in its ground electronic state, which is of 2A<sup>''</sup> symmetry.<sup>[1]</sup> The molecule consists of a central oxygen atom bonded to a terminal oxygen atom and a fluorine atom. Early electron spin resonance (ESR) studies supported a non-linear geometry with dissimilar oxygen atoms.<sup>[1]</sup>

Table 1: Molecular Geometry of the FO<sub>2</sub> Radical

Parameter	Value	Reference
F-O Bond Length	~1.65 Å	[1]
O-O Bond Length	~1.20 Å	[1]

Note: These are preliminary values derived from diode laser spectroscopy.[1]

## Rotational Spectroscopy

The rotational spectrum of the FO<sub>2</sub> radical in its ground vibronic state has been extensively studied using millimeter-wave spectroscopy. These studies have provided precise rotational constants, centrifugal distortion constants, and fine and hyperfine structure parameters. The analysis of over 250 millimeter-wave transitions, combined with infrared combination differences, has yielded a detailed set of spectroscopic constants.

Table 2: Rotational and Fine-Structure Constants of the FO<sub>2</sub> Radical in the Ground State (2A'')

Parameter	Description	Value
A	Rotational Constant	Data not available in search results
B	Rotational Constant	Data not available in search results
C	Rotational Constant	Data not available in search results
$\epsilon_{aa}$	Spin-Rotation Tensor Component	Data not available in search results
$\epsilon_{bb}$	Spin-Rotation Tensor Component	Data not available in search results
$\epsilon_{cc}$	Spin-Rotation Tensor Component	Data not available in search results
Additional Parameters	Centrifugal Distortion, Hyperfine	Data not available in search results

Note: While the referenced study by Bogey et al. determined these parameters, the specific numerical values were not available in the provided search results.

## Vibrational Spectroscopy

The vibrational modes of the FO<sub>2</sub> radical have been investigated in both the gas phase and in condensed phases (matrix isolation).

### Gas-Phase Vibrational Frequencies

High-resolution gas-phase studies using infrared diode laser spectroscopy have successfully characterized the v<sub>2</sub> vibrational band.

Table 3: Gas-Phase Vibrational Frequencies of the FO<sub>2</sub> Radical

Mode	Assignment	Frequency (cm <sup>-1</sup> )	Reference
v <sub>2</sub>	F-O Stretch	579.31839(35)	<a href="#">[1]</a>

### Matrix Isolation Vibrational Frequencies

Infrared absorption studies of FO<sub>2</sub> trapped in inert gas matrices at low temperatures have identified the fundamental vibrational modes.

Table 4: Matrix Isolation Infrared Frequencies of the FO<sub>2</sub> Radical

Mode	Assignment	Frequency (cm <sup>-1</sup> )	Reference
v <sub>1</sub>	O-O Stretch	1490	<a href="#">[1]</a>
v <sub>2</sub>	FOO Bend	376	<a href="#">[1]</a>
v <sub>3</sub>	F-O Stretch	584	<a href="#">[1]</a>

## Electronic Spectroscopy

To date, there is a notable lack of experimental data on the electronic absorption spectrum of the FO<sub>2</sub> radical in the UV-visible region. This absence in the literature suggests that the

electronic transitions of  $\text{FO}_2$  may be weak, fall in a spectral region that is difficult to access experimentally, or that the radical is too short-lived for conventional UV-Vis absorption measurements. Theoretical calculations on the excited electronic states would be highly valuable in guiding future experimental searches.

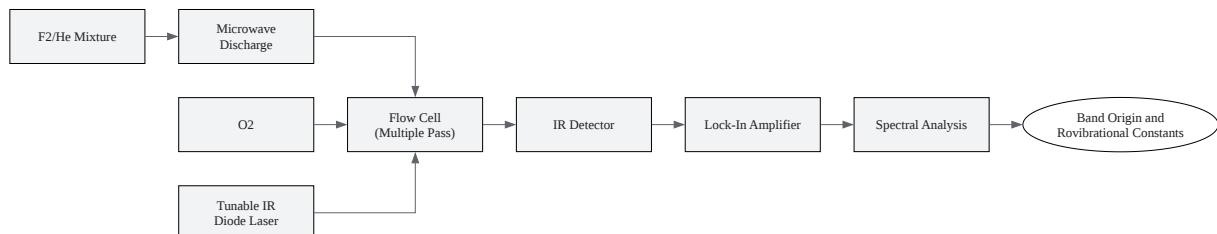
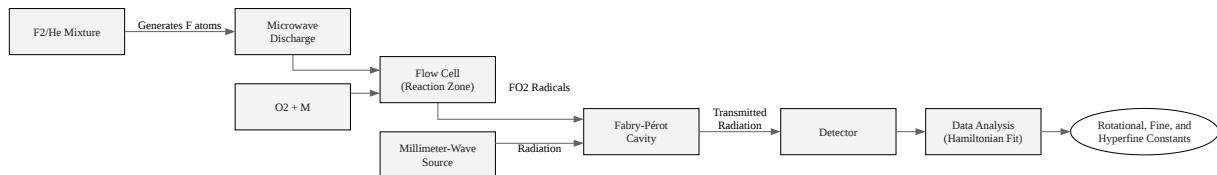
## Experimental Protocols

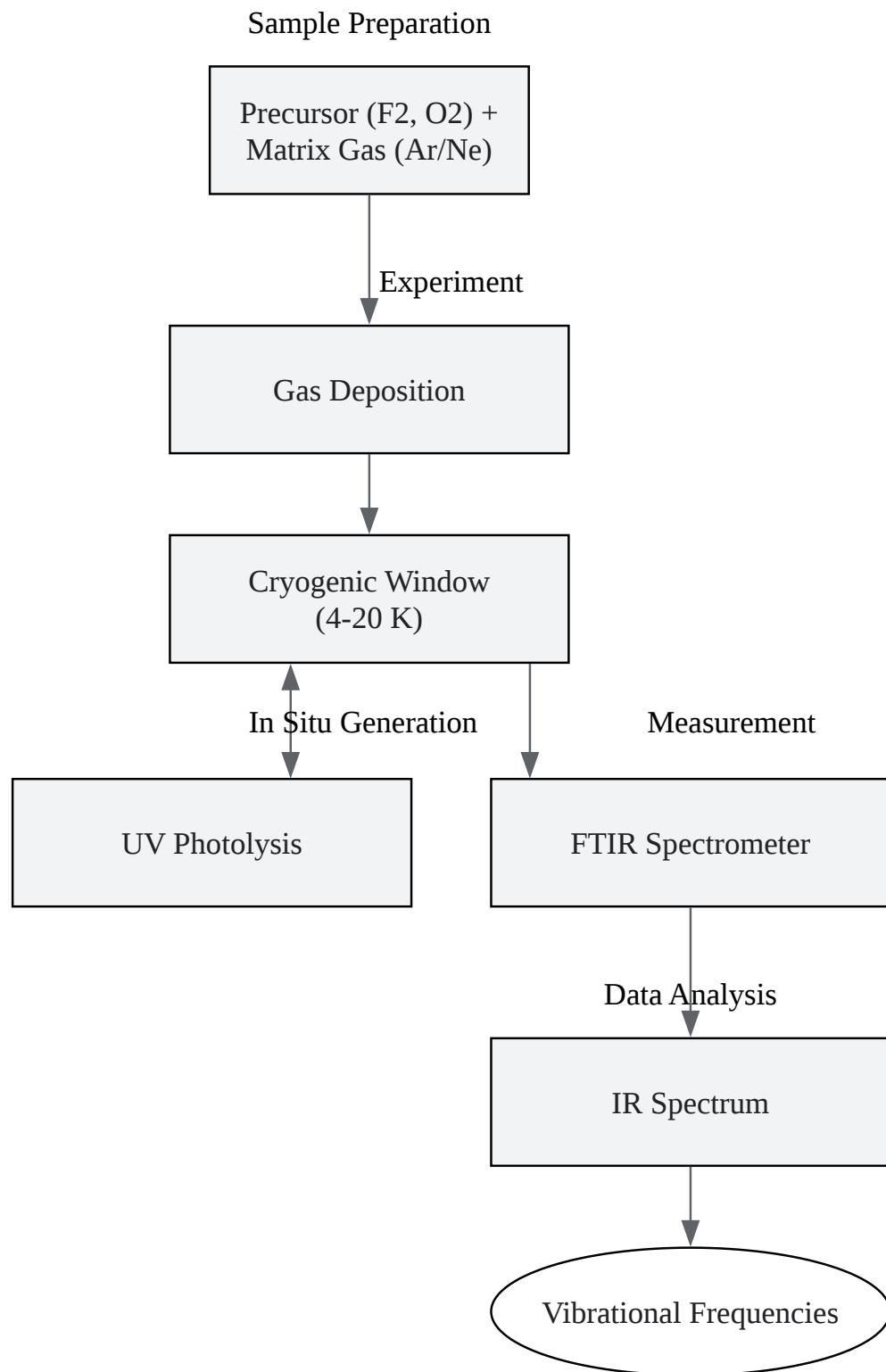
### Millimeter-Wave Spectroscopy

Objective: To measure the pure rotational transitions of the  $\text{FO}_2$  radical in the gas phase to determine its rotational constants, fine structure, and hyperfine structure.

#### Methodology:

- Radical Generation: The  $\text{FO}_2$  radical is produced in a flow system via the reaction of fluorine atoms with molecular oxygen, often with a third body (M) to stabilize the radical:  $\text{F} + \text{O}_2 + \text{M} \rightarrow \text{FO}_2 + \text{M}$ .<sup>[1]</sup> Fluorine atoms are typically generated by passing a dilute mixture of  $\text{F}_2$  in an inert gas (e.g., He) through a microwave discharge.
- Spectrometer: A sensitive millimeter-wave spectrometer is used, which often incorporates a high-Q Fabry-Pérot cavity to enhance the absorption path length. The spectrometer operates in the frequency range necessary to observe the rotational transitions of  $\text{FO}_2$ .
- Detection: The absorption of millimeter-wave radiation by the radical is detected. Techniques such as source-frequency modulation or Zeeman modulation can be employed to improve sensitivity and discriminate radical signals from those of more stable species.
- Data Analysis: The measured transition frequencies are assigned to specific rotational quantum numbers (N, J). A comprehensive dataset of assigned transitions is then fitted to an effective Hamiltonian to extract the rotational constants (A, B, C), centrifugal distortion constants, spin-rotation tensor components ( $\epsilon_{aa}$ ,  $\epsilon_{bb}$ ,  $\epsilon_{cc}$ ), and hyperfine coupling constants.



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## References

- 1. [pubs.aip.org](https://pubs.aip.org) [pubs.aip.org]
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